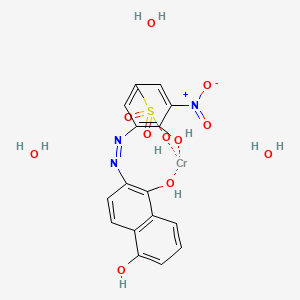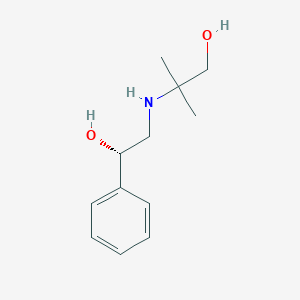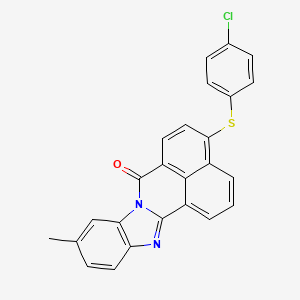
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one often involves the use of metal reagents and catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . Recent developments have focused on improving product selectivity, purity, and cost-effectiveness, as well as incorporating green methods to support environmental and safety improvements .
Industrial Production Methods
Industrial production methods for this compound typically involve visible-light-driven cascade radical cyclization processes. These methods provide efficient and practical routes for the synthesis of various derivatives under mild reaction conditions with excellent functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts and visible-light-mediated photoredox catalysts. The conditions for these reactions are typically mild, supporting the synthesis of complex polycyclic hydrocarbons .
Major Products
The major products formed from these reactions are various derivatives of benzimidazo-fused polycyclic compounds, which have significant pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves the inhibition of specific molecular targets such as topoisomerase I and the PKA catalytic subunit. These interactions disrupt essential cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazo-fused polycyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Isoquinoline-Fused Benzimidazoles: Exhibiting broad biological activity and used in various pharmaceutical applications.
Uniqueness
What sets 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one apart is its unique combination of benzimidazole and isoquinoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research .
Propiedades
Número CAS |
97416-79-0 |
|---|---|
Fórmula molecular |
C25H15ClN2OS |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
15-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-4-2-3-17-22(12-10-19(23(17)18)25(28)29)30-16-8-6-15(26)7-9-16/h2-13H,1H3 |
Clave InChI |
JRSMCCXXCFDADM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)SC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




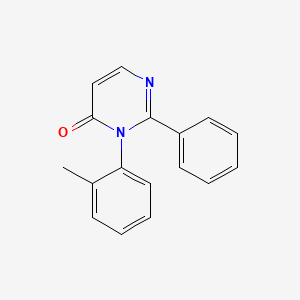

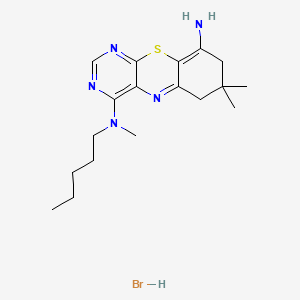
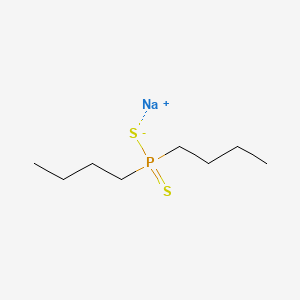


![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)


